Hydrogen-Bond Donor Capacity: N-H vs. N-CH3 Comparison Dictates Target Engagement Potential
The target compound possesses a secondary amide N-H group capable of acting as a hydrogen-bond donor, a feature that is completely abrogated in the N-methyl analog (CAS 392320-89-7) where the amide nitrogen is fully substituted . In the adamantane-1,3,4-thiadiazole class studied by Al-Sharabi et al. (2023), derivatives bearing a free amide N-H (compounds 4a, 4b, 3a) exhibited potent dual AChE and h-MAO-B inhibition, whereas substitution at the amide nitrogen or use of tertiary amine-containing side chains redirected selectivity profiles [1]. The presence of the N-H donor enables key interactions with catalytic site residues (e.g., hydrogen bonding to the carbonyl oxygen of the enzyme backbone), a pharmacophoric requirement that cannot be met by the N-methylated analog.
| Evidence Dimension | Hydrogen-bond donor count and predicted binding capacity |
|---|---|
| Target Compound Data | 1 H-bond donor (amide N-H); predicted capacity to engage catalytic site H-bond acceptors in AChE and MAO-B based on class SAR [1] |
| Comparator Or Baseline | N-Methyl analog CAS 392320-89-7: 0 H-bond donors; tertiary amide incapable of N-H···O=C hydrogen bonding |
| Quantified Difference | 1 vs. 0 H-bond donors; class-level SAR demonstrates that free N-H correlates with AChE/MAO-B dual inhibition, while N-substitution redirects activity [1] |
| Conditions | In vitro cholinesterase and monoamine oxidase inhibition assays; molecular docking against AChE (PDB: 4EY7) and h-MAO-B (PDB: 2V5Z) performed by Al-Sharabi et al. [1] |
Why This Matters
A missing H-bond donor is an irreversible structural deficit for targets requiring N-H engagement; procurement of the N-methyl analog as a substitute will yield false-negative or altered-activity results in these assays.
- [1] Al-Sharabi AA, Evren AE, Sağlık BN, Yurttaş L. Synthesis, characterization, molecular docking and molecular dynamics simulations of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives as potential cholinesterase/monoamine oxidase dual inhibitors for Alzheimer's disease. J Biomol Struct Dyn. 2024;42(23):13023-13041. DOI: 10.1080/07391102.2023.2274967 View Source
